molecular formula C11H22BrNO B8716227 6-Bromo-N-butyl-N-methylhexanamide CAS No. 134414-31-6

6-Bromo-N-butyl-N-methylhexanamide

Cat. No. B8716227
M. Wt: 264.20 g/mol
InChI Key: ICZBYSCIGPEHRU-UHFFFAOYSA-N
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Patent
US05707982

Procedure details

Using the procedure of Step A of Example 3, 4.88 g of 6-bromohexanoic acid and 4.36 ml of N-methylbutylamine were reacted to obtain 7.0 g of the expected product which was used as is for the following step.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.[CH3:10][NH:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([N:11]([CH2:12][CH2:13][CH2:14][CH3:15])[CH3:10])=[O:9]

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
BrCCCCCC(=O)O
Step Two
Name
Quantity
4.36 mL
Type
reactant
Smiles
CNCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)N(C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.